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molecular formula C11H9NO2 B8694987 2,3-dihydropyrano[3,2-e]isoindol-1(7H)-one CAS No. 917884-86-7

2,3-dihydropyrano[3,2-e]isoindol-1(7H)-one

Cat. No. B8694987
M. Wt: 187.19 g/mol
InChI Key: IITYOYXHDVKKGA-UHFFFAOYSA-N
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Patent
US07495111B2

Procedure details

The mixture of 6-(prop-2-ynyloxy)isoindolin-1-one ((72), 4.4 g, 23.5 mmol) and N,N-Diethylaniline 70 ml) was stirred at 210° C. for overnight. Reaction solution was directly loaded on silica gel eluting with Hexane/EtOAc/CH2Cl2 (3:3:1 ratio) to give the title compound (2.8 g, 64%) as a brown solid. MS (ES) m/z 188.1.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Hexane EtOAc CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:13]=[C:12]2[C:8]([CH2:9][NH:10][C:11]2=[O:14])=[CH:7][CH:6]=1)[C:2]#[CH:3].C(N(CC)C1C=CC=CC=1)C>CCCCCC.CCOC(C)=O.C(Cl)Cl>[C:11]1(=[O:14])[C:12]2[C:13]3[CH:3]=[CH:2][CH2:1][O:4][C:5]=3[CH:6]=[CH:7][C:8]=2[CH2:9][NH:10]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
C(C#C)OC1=CC=C2CNC(C2=C1)=O
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Step Two
Name
Hexane EtOAc CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.CCOC(=O)C.C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Stirring
Type
CUSTOM
Details
was stirred at 210° C. for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction solution

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(NCC=2C=CC3=C(C12)C=CCO3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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